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molecular formula C18H14N4 B8328793 1-(1-Biphenyl-3-yl-1H-imidazol-4-yl)-1H-pyrazole

1-(1-Biphenyl-3-yl-1H-imidazol-4-yl)-1H-pyrazole

Cat. No. B8328793
M. Wt: 286.3 g/mol
InChI Key: OUCFIVLUQUKOTH-UHFFFAOYSA-N
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Patent
US07858649B2

Procedure details

Pyrazole (68.3 mg, 1.0 mmol), K2CO3 (139 mg, 1.0 mmol), CuI (9.5 mg, 5 mol %) and 11 (150 mg, 0.5 mmol) were added to vial and added NMP (1 mL). The slurry was heated in micro wave (emrys optimiser; fixed hold time) to 180° C. for 1 h after which after it was added NMP (1 mL) and heated to 195° C. for 3 h. The reaction mixture was then added another 6.5 mg CuI and 40 mg pyrazole, and heated for another 4 h after by which LC-MS analysis showed full conversion. The rx was added dropwise to H2O (10 mL) followed by ethyl acetate (30 mL) and brine (10 mL). The phases were separated and the aqueous phase extracted with THF (2×5 mL). The combined organic phases was washed with H2O (2×5 mL), dried (MgSO4), decanted and evaporated onto Celite and purified by CombiFlash sq16 to yield 47 mg (32%) the title compound as a white solid. HRMS (ESI+): m/z=286.3366 [M+H]
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
68.3 mg
Type
reactant
Reaction Step Three
Name
Quantity
139 mg
Type
reactant
Reaction Step Three
Name
Quantity
150 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
40 mg
Type
reactant
Reaction Step Seven
Name
CuI
Quantity
6.5 mg
Type
catalyst
Reaction Step Seven
Yield
32%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.C([O-])([O-])=O.[K+].[K+].[C:12]1([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:17]=[CH:16][CH:15]=[C:14]([N:18]2[CH:22]=[C:21](Br)[N:20]=[CH:19]2)[CH:13]=1.CN1C(=O)CCC1>[Cl-].[Na+].O.[Cu]I.C(OCC)(=O)C.O>[C:12]1([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:17]=[CH:16][CH:15]=[C:14]([N:18]2[CH:22]=[C:21]([N:1]3[CH:5]=[CH:4][CH:3]=[N:2]3)[N:20]=[CH:19]2)[CH:13]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
68.3 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
139 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mg
Type
reactant
Smiles
C1(=CC(=CC=C1)N1C=NC(=C1)Br)C1=CC=CC=C1
Name
CuI
Quantity
9.5 mg
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Five
Name
Quantity
1 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Six
Name
brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Seven
Name
Quantity
40 mg
Type
reactant
Smiles
N1N=CC=C1
Name
CuI
Quantity
6.5 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 195° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
heated for another 4 h after by which LC-MS analysis
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with THF (2×5 mL)
WASH
Type
WASH
Details
The combined organic phases was washed with H2O (2×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
evaporated onto Celite
CUSTOM
Type
CUSTOM
Details
purified by CombiFlash sq16

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)N1C=NC(=C1)N1N=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 47 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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